![molecular formula C26H38Cl2N2O5 B6482227 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-{2-[2-(propan-2-yl)phenoxy]ethoxy}propan-2-ol dihydrochloride CAS No. 1216618-40-4](/img/structure/B6482227.png)
1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-{2-[2-(propan-2-yl)phenoxy]ethoxy}propan-2-ol dihydrochloride
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Description
The compound is a complex organic molecule with several functional groups. It contains a 1,3-benzodioxol-5-yl group, a piperazine ring, and a phenoxy group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,3-benzodioxol-5-yl group is a cyclic structure with oxygen atoms, the piperazine ring is a six-membered ring containing nitrogen atoms, and the phenoxy group is a phenyl ring attached to an oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzodioxol group could potentially undergo electrophilic aromatic substitution, and the piperazine ring could undergo reactions typical of secondary amines .Future Directions
Mechanism of Action
Target of Action
Based on its structural similarity to other compounds, it may interact with various receptors or enzymes in the body .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. The downstream effects of these interactions can lead to changes in cellular function .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and mode of action. These effects can range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O5.2ClH/c1-20(2)23-5-3-4-6-24(23)31-14-13-30-18-22(29)17-28-11-9-27(10-12-28)16-21-7-8-25-26(15-21)33-19-32-25;;/h3-8,15,20,22,29H,9-14,16-19H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZHIMFSKZBMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride |
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